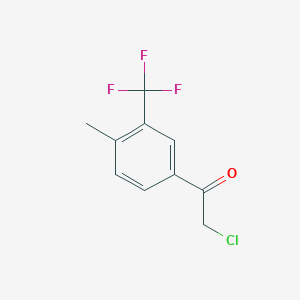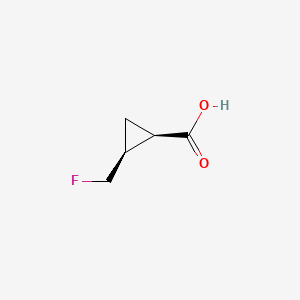![molecular formula C8H13FO B13591316 {2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)
{2-Fluorospiro[3.3]heptan-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-Fluorospiro[3.3]heptan-2-yl}methanol is a chemical compound with the molecular formula C8H13FO and a molecular weight of 144.19 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-Fluorospiro[3One common method is the fluorination of spiro[3.3]heptane-2-methanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for {2-Fluorospiro[3.3]heptan-2-yl}methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
{2-Fluorospiro[3.3]heptan-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding spirocyclic alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of spiro[3.3]heptane-2-carboxylic acid.
Reduction: Formation of spiro[3.3]heptane-2-ylmethanol.
Substitution: Formation of spiro[3.3]heptane-2-ylmethanol derivatives with various substituents.
科学的研究の応用
{2-Fluorospiro[3.3]heptan-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of {2-Fluorospiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spirocyclic structure provides rigidity, which can affect the compound’s overall conformation and biological activity .
類似化合物との比較
Similar Compounds
Spiro[3.3]heptane-2-methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluorospiro[3.3]heptane:
Uniqueness
{2-Fluorospiro[3.3]heptan-2-yl}methanol is unique due to the presence of both a fluorine atom and a methanol group within a spirocyclic framework. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C8H13FO |
|---|---|
分子量 |
144.19 g/mol |
IUPAC名 |
(2-fluorospiro[3.3]heptan-2-yl)methanol |
InChI |
InChI=1S/C8H13FO/c9-8(6-10)4-7(5-8)2-1-3-7/h10H,1-6H2 |
InChIキー |
GHYWLBFWNWLVGD-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CC(C2)(CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)


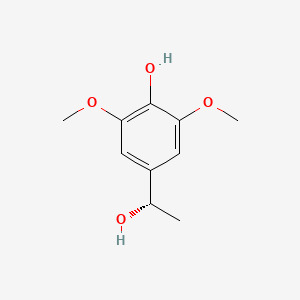
![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)

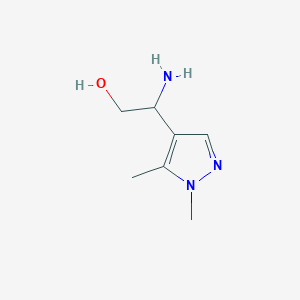
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
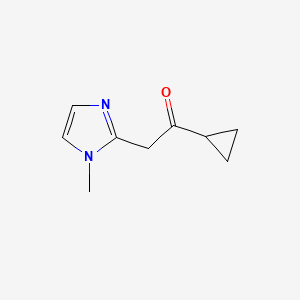
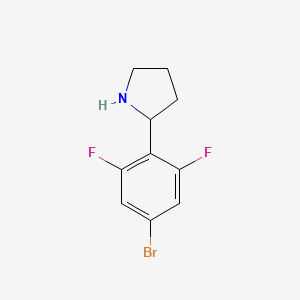
![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
